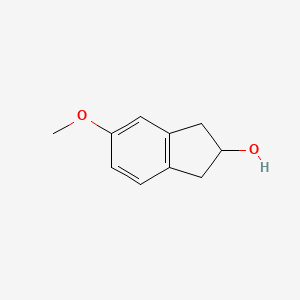
5-methoxy-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of indanone and features a methoxy group attached to the indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the methoxylation of 2,3-dihydro-1H-inden-2-ol. One common method includes the reaction of 2,3-dihydro-1H-inden-2-ol with methanol in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to various receptors, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2,3-dihydro-1H-inden-1-ol
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-
Uniqueness
5-Methoxy-2,3-dihydro-1H-inden-2-ol is unique due to its specific methoxy substitution, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9,11H,4-5H2,1H3 |
InChI Key |
QSZOBKZTEZYQOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
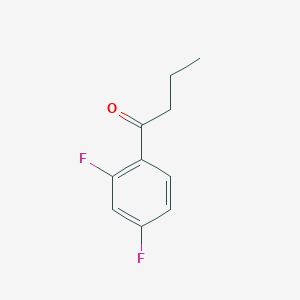
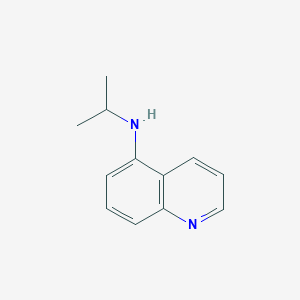
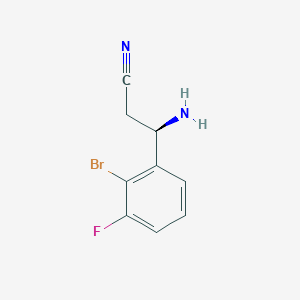
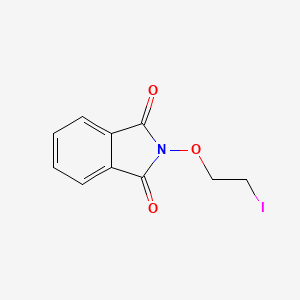
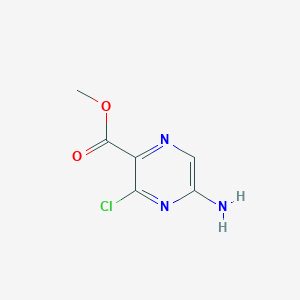
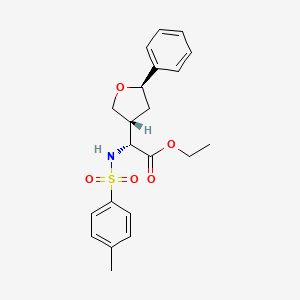
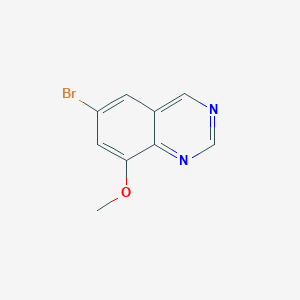
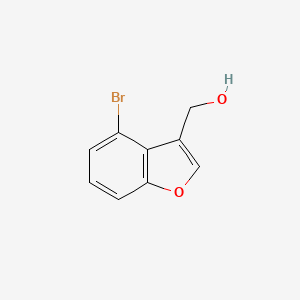
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
![(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
